Cathinone

Beschreibung

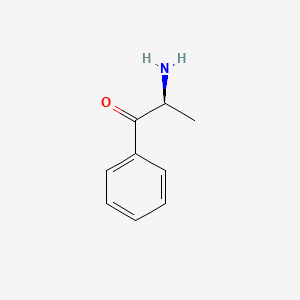

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAQLLVFLMYYJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0050427 | |

| Record name | (S)-(-)-Cathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 93 °C at 0.8 mm Hg | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, ethanol | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow leaf from petroleum ether | |

CAS No. |

71031-15-7, 5265-18-9 | |

| Record name | Cathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cathinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071031157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cathinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-(-)-Cathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0050427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S(-)-2-Amino-1-phenyl-1-propanone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/540EI4406J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

46.5 °C | |

| Record name | Cathinone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Pharmacology of Cathinone and Its Synthetic Derivatives

Pharmacodynamics: Mechanisms of Action

Synthetic cathinones, as β-keto analogs of amphetamine, share structural and pharmacological similarities with amphetamines and 3,4-methylenedioxymethamphetamine (MDMA). nih.govresearchgate.netpsychiatrictimes.com Their diverse pharmacological profiles are largely dependent on the type and location of substituents on their chemical structure, influencing their lipophilicity, steric expansion, and crucial interactions with monoamine transporters (MATs). drugpolicyfacts.org

Monoamine Transporter Interactions: Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Transporters (DAT, NET, SERT)

All synthetic cathinones are capable of increasing extracellular monoamine concentrations in the brain. acs.orgnih.gov This effect is achieved through their interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. acs.orgnih.govwww.gov.ukmdpi.comdrugpolicyfacts.orgresearchgate.netresearchgate.netturkjps.orgnih.govfrontiersin.org

Drugs that bind to monoamine transporters can act as "blockers," similar to cocaine. These compounds bind to the orthosteric site of the transporter, thereby inhibiting the reuptake of neurotransmitters from the extracellular space. acs.orgnih.govresearchgate.net Pyrrolidine-containing cathinones, such as 3,4-methylenedioxypyrovalerone (MDPV), are potent transporter inhibitors that block neurotransmitter uptake. nih.govresearchgate.netturkjps.org MDPV, for instance, is a highly potent inhibitor of both DAT and NET, with a weaker inhibitory effect on SERT, resulting in high DAT/SERT inhibition ratios. mdpi.comturkjps.org Other compounds like α-PVP are also potent inhibitors of DAT and NET, showing weak or negligible activity at SERT. csic.esmdpi.com

Studies have shown that all tested cathinones inhibit monoamine uptake via human DAT (hDAT), hNET, and hSERT, although uptake via hSERT is generally less potently inhibited compared to hDAT and hNET. frontiersin.org The potency of reuptake inhibition varies significantly among different synthetic cathinones. For example, 3-methylmethcathinone (3-MMC), 4-methyleththis compound (4-MEC), and pentedrone (B609907) inhibit hDAT at lower concentrations than hNET, while 4-methylmeththis compound (mephedrone), α-PVP, and MDPV more potently inhibit hNET. frontiersin.org Methylone and MDPV have also been shown to inhibit hSERT at concentrations relevant for human exposure. frontiersin.org

Alternatively, some cathinones act as "substrates," similar to amphetamine. These compounds also bind to the orthosteric site, but are subsequently translocated into the neuronal cytoplasm, where they can interact with vesicular monoamine transporters (VMATs) and impede the filling of synaptic vesicles, thereby triggering the efflux of intracellular neurotransmitters by reverse transport. acs.orgnih.govwww.gov.ukmdpi.comdrugpolicyfacts.orgresearchgate.netresearchgate.netturkjps.orgwikipedia.orgpurdue.edu this compound itself is a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org Mephedrone (B570743) and methylone are examples of ring-substituted cathinones that act as transporter substrates, capable of inducing transmitter release via DAT, NET, and SERT. nih.govmdpi.comresearchgate.netturkjps.org

The ability to induce non-exocytotic release of neurotransmitters by reversing the normal direction of transporter flux is a key mechanism for many cathinones. researchgate.net For instance, mephedrone promotes transporter-mediated release in an amphetamine-like fashion. researcher.lifenih.gov The potency of these compounds to stimulate release varies. MDPV, for example, has been noted to cause dopamine efflux with an IC50 of 2.3 µM, which is more potent than amphetamine (~4 µM) and methamphetamine (~3 µM), but significantly more potent than mephedrone (~30 µM). www.gov.uk

The interaction profiles of various cathinones with monoamine transporters are summarized below, illustrating their reuptake inhibition and release potencies (smaller values indicate stronger effects):

Interactive Data Table 1: Monoamine Transporter Interaction Potencies (IC50 or Release Potency in µM)

| Compound | DAT Release Potency (µM) wikipedia.org | NET Release Potency (µM) wikipedia.org | SERT Release Potency (µM) wikipedia.org | DAT Efflux IC50 (µM) www.gov.uk |

| This compound | 23.6–25.6 | 34.8–83.1 | 6,100–7,595 | - |

| D-Cathinone | 72.0 | 184 | >10,000 | - |

| L-Cathinone | 12.4–28 | 18–24.6 | 2,366–9,267 | - |

| Meththis compound (B1676376) | 22–26.1 | 12.5–49.9 | 2,592–5,853 | - |

| L-Meththis compound | 13.1 | 14.8 | 1,772 | - |

| Cathine (B3424674) | 15.0 | 68.3 | >10,000 | - |

| MDPV | - | - | - | 2.3 |

| Mephedrone | - | - | - | ~30 |

| Methylone | - | - | - | >100 |

| α-PVP | - | - | - | >100 |

| Butylone | - | - | - | >100 |

| Amphetamine | - | - | - | ~4 |

| Methamphetamine | - | - | - | ~3 |

Note: Release potency values from rat brain synaptosomes. Smaller values indicate stronger release. IC50 values indicate the concentration required for 50% of the maximal effect.

G-Protein Coupled Receptor (GPCR) and Other Receptor Interactions

While the primary mechanism of action for cathinones involves monoamine transporters, some compounds also exhibit interactions with G-protein coupled receptors (GPCRs) and other receptor systems, though often with weak or negligible activity compared to their transporter effects. csic.esnih.gov

The effects of this compound in the body can be countered by the administration of a dopamine receptor antagonist, which prevents synaptic dopamine, released by this compound, from binding to and exerting its effects on dopamine receptors. wikipedia.org The locomotor stimulant effects observed with MDPV are linked to its inhibition of DAT and the subsequent activation of D1 and D2 dopamine receptors by endogenous dopamine. nih.gov Furthermore, the discriminative stimulus effects of MDPV are primarily mediated by its capacity to inhibit dopamine uptake, leading to the activation of dopamine D2 or D3 receptors. uthscsa.edu

Some synthetic cathinones engage with serotonin receptor subtypes. Methylone, for instance, acts as a partial agonist at 5-HT1A receptors, albeit with low potency, and weakly antagonizes 5-HT2A receptors. mdpi.com this compound itself has been shown to activate 5-HT7 receptors and can also affect cholinergic concentrations by blocking prejunctional α2 adrenergic receptors. wikipedia.org Increased levels of serotonin, often induced by cathinones, can also lead to the activation of serotonin 5-HT2B receptors, which has been associated with issues such as heart valve problems. www.gov.uk In contrast to this compound, most other cathinones are not human trace amine-associated receptor 1 (TAAR1) agonists, while this compound is a weak agonist of mouse, rat, and human TAAR1. wikipedia.orgwikipedia.org

Adrenergic Receptor (ADR) and Trace Amine-Associated Receptor 1 (TAAR-1) Interactions

This compound, a naturally occurring monoamine alkaloid found in the Catha edulis (khat) plant, exerts its primary psychostimulant effects by modulating monoamine neurotransmission wikipedia.orgnih.gov. It functions as a norepinephrine-dopamine releasing agent (NDRA), similar to amphetamine wikipedia.org. This mechanism involves stimulating the release of dopamine and inhibiting the reuptake of epinephrine, norepinephrine, and serotonin in the central nervous system (CNS) wikipedia.org.

Beyond its direct effects on monoamine transporters, this compound has been observed to interact with adrenergic receptors. Specifically, it can block prejunctional alpha-2 (α2) adrenergic receptors wikipedia.org. This blockade can influence cholinergic concentrations in the gut and airways, leading to an inhibition of smooth muscle contraction wikipedia.org. While some synthetic cathinones, such as 4-MePPP, have demonstrated binding affinity for the alpha-1A (α1A) adrenergic receptor, and MDPPP and MDPBP for the α2A adrenergic receptor, this compound's interaction is primarily noted for its α2 adrenergic receptor blockade wikipedia.orgmdpi.com.

Regarding Trace Amine-Associated Receptor 1 (TAAR-1), this compound acts as a weak agonist for mouse, rat, and human TAAR-1 wikipedia.org. TAAR-1 is a G-protein-coupled receptor that plays a role in negatively modulating the dopaminergic system and down-regulating dopamine transporter (DAT) expression scielo.org.mxresearchgate.net. Activation of TAAR-1 by agonists can lead to auto-inhibition and constrain the monoaminergic effects of monoamine-releasing agents wikipedia.org. However, it is noteworthy that most other synthetic cathinones generally exhibit less interaction with human TAAR-1 compared to amphetamines researchgate.netwikipedia.orgnih.gov. This reduced interaction with TAAR-1 in certain cathinones may potentially enhance their stimulating and addictive effects by allowing DAT to remain more available on the cell surface, thereby contributing to increased monoamine release researchgate.netwikipedia.org.

Enantiomeric Selectivity in Pharmacodynamic Profiles

This compound possesses a chiral center within its molecular structure, allowing it to exist as two enantiomeric forms: (S)-(−)-cathinone and (R)-(+)-cathinone mdpi.comcsic.es. Research indicates that the (S)-(−)-enantiomer is primarily responsible for the pharmacological effects observed with naturally occurring this compound in khat leaves, mediating its potent central nervous system (CNS) stimulation mdpi.comcsic.es. This pattern of the (S)-enantiomer exhibiting stronger stimulatory effects has been consistently observed across several synthetic cathinones, including meththis compound, α-PVP, and MDPV csic.es.

Enantiomers can display distinct potencies and affinities for their pharmacological targets, which translates into variations in the intensity of their effects within biological systems csic.es. Typically, one enantiomer is more pharmacologically active, while the other may contribute to adverse effects or even higher toxicity csic.es. Despite these observed differences in activity, many synthetic cathinones are commonly distributed as racemic mixtures, containing equal proportions of both enantiomers csic.es. Furthermore, racemization between enantiomeric forms can occur through keto-enol tautomerism, a chemical process that interconverts the enantiomers csic.es.

Comparative Pharmacodynamics with Classical Psychostimulants (e.g., Amphetamines, Cocaine, MDMA)

This compound exhibits structural similarities and shared pharmacological mechanisms with classical psychostimulants such as amphetamines, cocaine, and 3,4-methylenedioxymethamphetamine (MDMA) wikipedia.orgnih.govmdpi.comnih.gov. The primary mode of action for these compounds involves modulating the function of plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) mdpi.comnih.govfrontiersin.org.

This compound, akin to amphetamine, functions predominantly as a norepinephrine-dopamine releasing agent (NDRA) wikipedia.orgnih.gov. Its action involves stimulating the release of dopamine and inhibiting the reuptake of norepinephrine and serotonin wikipedia.org. This mechanism typically leads to an increase in extracellular monoamine concentrations by reversing the normal direction of transporter flux nih.gov.

In a comparative context:

Amphetamines: this compound shares a common phenethylamine (B48288) pharmacophore with amphetamines and is chemically similar to them wikipedia.orgnih.gov. Both this compound and amphetamine act as monoamine-releasing agents wikipedia.orgnih.gov. Amphetamine, methamphetamine, this compound, and meththis compound generally demonstrate a higher affinity for DAT than SERT, resulting in a more pronounced release of dopamine and associated effects such as wakefulness, euphoria, arousal, and increased attention scielo.org.mx.

Cocaine: Cocaine primarily functions as a monoamine reuptake inhibitor, preventing the reabsorption of monoamines back into presynaptic neurons vcu.edu. While this compound is a releasing agent, some synthetic cathinones, particularly those containing a pyrrolidine (B122466) ring like MDPV, act as potent reuptake inhibitors, mirroring cocaine's mechanism nih.govwikipedia.orguthscsa.edu. MDPV's activity at the dopamine transporter is significantly more potent than at the norepinephrine transporter, and it shows minimal activity at the serotonin transporter, aligning with cocaine's pharmacological profile wikipedia.org.

MDMA (Ecstasy): MDMA is characterized by its strong affinity for SERT and its capacity to induce serotonin release, which contributes to its empathogenic and hallucinogenic effects scielo.org.mx. While this compound itself primarily impacts dopamine and norepinephrine, some synthetic cathinones, such as methylone, inhibit the reuptake of dopamine, norepinephrine, and serotonin, albeit with less potency than MDMA mdpi.com. Other cathinones, including mephedrone and butylone, also exhibit a higher affinity for SERT than DAT, predominantly leading to serotonin release and producing effects similar to MDMA scielo.org.mx.

The diverse pharmacological profiles within the this compound class, ranging from primary dopamine/norepinephrine release to mixed reuptake inhibition and release, are influenced by their specific chemical structures and result in varied psychoactive effects scielo.org.mxnih.govfrontiersin.orgresearchgate.net.

Table 1: Comparative Pharmacodynamics of this compound and Classical Psychostimulants

| Compound | Primary Mechanism of Action | Main Neurotransmitter Targets | Key Effects (General) |

| This compound | Norepinephrine-Dopamine Releasing Agent (NDRA) wikipedia.org | Dopamine, Norepinephrine, Serotonin (release/reuptake inhibition) wikipedia.org | Stimulant, euphoria, increased wakefulness wikipedia.org |

| Amphetamine | Monoamine Releasing Agent (Dopamine > Serotonin) scielo.org.mx | Dopamine, Norepinephrine, Serotonin | Wakefulness, euphoria, arousal, increased attention scielo.org.mx |

| Cocaine | Monoamine Reuptake Inhibitor (Dopamine > Norepinephrine) vcu.eduwikipedia.org | Dopamine, Norepinephrine, Serotonin | Intense euphoria, stimulant wikipedia.org |

| MDMA | Serotonin Releasing Agent (Serotonin > Dopamine) scielo.org.mx | Serotonin, Dopamine, Norepinephrine | Increased emotions, empathy, hallucinations (at higher doses) scielo.org.mx |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Elimination

Systemic Distribution and Blood-Brain Barrier Permeability

This compound is characterized by its hydrophobic nature, a property that significantly facilitates its ability to readily traverse cellular membranes and biological barriers, including the crucial blood-brain barrier (BBB) wikipedia.org. This inherent characteristic is fundamental to its pharmacological action, as it allows this compound to efficiently distribute into the central nervous system and interact with monoamine transporters located in the synaptic clefts between neurons wikipedia.org. Once absorbed into the bloodstream, this compound undergoes systemic distribution throughout various tissues and organs in the body.

Metabolic Pathways and Metabolite Identification

This compound undergoes extensive metabolism within the body, which is indicated by the low recovery of unchanged this compound in urine, typically at most 7% of the ingested dose wikipedia.org. The primary metabolic pathway for this compound involves the reduction of its ketone functional group wikipedia.org. This biotransformation yields two principal metabolites: cathine (norpseudoephedrine) and (−)-norephedrine wikipedia.orgmdpi.com.

It is also notable that the degradation of this compound into these less potent compounds, cathine and (−)-norephedrine, occurs spontaneously as khat leaves age or dry out, contributing to the reduced potency of older khat samples mdpi.com.

Enzyme Systems Involved in Biotransformation

The reduction of the ketone group in this compound, which results in the formation of cathine, is primarily catalyzed by enzyme systems located in the liver wikipedia.org. While the specific enzyme families or isoforms (e.g., specific cytochrome P450 enzymes or aldo-keto reductases) directly responsible for this reduction are not extensively detailed in the provided search results, the liver's role as the primary site of this biotransformation is confirmed wikipedia.org.

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Approximate) | Notes |

| Elimination Half-life | 0.7–2.3 hours wikipedia.org | Mean: 1.5 ± 0.8 hours wikipedia.org |

| Mean Residence Time | 5.2 ± 3.4 hours wikipedia.org | Best described by a two-compartment model wikipedia.org |

| Urinary Recovery (unchanged) | ≤ 7% wikipedia.org | Indicates extensive metabolism in the body wikipedia.org |

Neurobiological and Neurotoxicological Research

Cellular and Molecular Mechanisms of Neurotoxicity

The neurotoxic effects of cathinone and its synthetic analogs are multifaceted, involving a cascade of cellular and molecular disruptions that can lead to neuronal damage and dysfunction. These mechanisms include oxidative stress, excitotoxicity, neuroinflammation, mitochondrial dysfunction, and the activation of neuronal apoptosis pathways frontiersin.orgnih.govmdpi.comacs.org.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

This compound and its synthetic derivatives are known to induce oxidative stress, a critical mechanism contributing to their neurotoxicity frontiersin.orgnih.govturkjps.orgmdpi.commdpi.com. This process involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within neuronal cells acs.orgnih.gov. Studies have demonstrated that exposure to synthetic cathinones like methylone, MDPV, butylone, and pentylone (B609909) leads to increased intracellular ROS levels mdpi.comacs.orgmdpi.comnih.gov. For instance, methylone and MDPV have been shown to increase ROS and RNS production and deplete intracellular reduced glutathione (B108866), while increasing oxidized glutathione levels acs.org. This imbalance between pro-oxidant and antioxidant systems can lead to cellular damage and impairment of mitochondrial function nih.govmdpi.com.

Research findings on ROS generation by synthetic cathinones:

| Synthetic this compound | Effect on Intracellular ROS | Reference |

| Methylone | Increased ROS and RNS production | acs.org |

| MDPV | Increased ROS and RNS production | acs.org |

| Butylone | Increased ROS production | mdpi.com |

| Pentylone | Increased ROS production | mdpi.com |

| 4-chloromeththis compound (4-CMC) | Increased ROS production | mdpi.com |

| 4-chloro-α-pyrrolidinobutiophenone (4-CBC) | Increased ROS levels | mdpi.com |

Excitotoxicity and Glutamatergic System Dysregulation

Excitotoxicity, characterized by excessive or prolonged activation of glutamate (B1630785) receptors, is another significant mechanism of this compound-induced neurotoxicity frontiersin.orgnih.govmdpi.comresearchgate.net. Synthetic cathinones disrupt glutamatergic signaling by enhancing glutamate release and impairing its astrocytic uptake frontiersin.orgresearchgate.netresearchgate.net. Elevated extracellular glutamate levels lead to an excessive influx of calcium into neurons through the activation of NMDA and AMPA receptors frontiersin.orgresearchgate.net. This calcium overload can trigger the activation of calcium-dependent enzymes, such as calpains and caspases, which degrade cytoskeletal proteins and ultimately result in neuronal death frontiersin.org. Dysregulation within the limbic system due to excitotoxicity may also contribute to psychiatric symptoms observed with this compound use, including euphoria, agitation, and hallucinations researchgate.net.

Neuroinflammation and Glial Cell Activation (Microglia, Astrocytes)

Neuroinflammation, involving the activation of glial cells, is a key component of this compound's neurotoxic profile frontiersin.orgnih.govturkjps.orgmdpi.comresearchgate.netnih.gov. Synthetic cathinones create a neurotoxic environment that activates microglia and astrocytes, the primary modulators of inflammation in the central nervous system frontiersin.orgnih.govmdpi.comulisboa.pt. This glial activation plays a crucial role in exacerbating neuronal damage and promoting chronic neuroinflammation frontiersin.orgnih.govresearchgate.net. Persistent activation of both microglia and astrocytes contributes to ongoing neuronal damage and cognitive deficits frontiersin.orgresearchgate.net. Studies have shown that specific synthetic cathinones like α-PVP and mephedrone (B570743) significantly increase microglial activation in the striatum, leading to long-term neurodegeneration frontiersin.orgresearchgate.net.

Proinflammatory Cytokine Release (e.g., IL-1β, TNF-α)

Activated microglia and astrocytes, in response to synthetic cathinones, release a variety of proinflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) frontiersin.orgresearchgate.netnih.govacademicjournals.orgnih.gov. This release of cytokines contributes to the inflammatory response that exacerbates neuronal damage frontiersin.org. Research indicates that this compound, khat extract, and pseudoephedrine can cause a significant increase in IL-1β, IL-6, and TNF-α levels in whole brain tissues academicjournals.org. The levels of these inflammatory markers can vary based on the specific synthetic this compound, dose, frequency of exposure, and sex researchgate.netsemanticscholar.org. For instance, voluntary self-administration of α-PVP has been shown to increase levels of IL-1α, IL-1β, IL-6, and TNF-α in the prefrontal cortex researchgate.netsemanticscholar.org.

Observed increases in proinflammatory cytokines:

| Cytokine | This compound/Synthetic this compound | Brain Region/Tissue | Reference |

| IL-1β | This compound, Khat extract, Pseudoephedrine | Whole brain tissues | academicjournals.org |

| IL-1β | α-PVP, 4-methylmeththis compound (4MMC) | Amygdala, Hippocampus, Hypothalamus, Striatum, Thalamus | researchgate.netnih.gov |

| TNF-α | This compound, Khat extract, Pseudoephedrine | Whole brain tissues | academicjournals.org |

| TNF-α | α-PVP, 4MMC | Amygdala, Hippocampus, Hypothalamus, Striatum, Thalamus | researchgate.netnih.gov |

| IL-6 | This compound, Khat extract, Pseudoephedrine | Whole brain tissues | academicjournals.org |

| IL-6 | α-PVP, 4MMC | Amygdala, Hippocampus, Hypothalamus, Striatum, Thalamus | researchgate.netnih.gov |

Mitochondrial Dysfunction and Bioenergetic Impairment

Mitochondrial dysfunction is a significant neurotoxic mechanism associated with this compound exposure frontiersin.orgmdpi.comacs.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. Synthetic cathinones can impair mitochondrial function, leading to reduced mitochondrial respiration, dissipation of mitochondrial membrane potential (Δψm), and depletion of intracellular adenosine (B11128) triphosphate (ATP) acs.orgnih.govnih.govresearchgate.netresearchgate.net. This bioenergetic impairment is a critical factor in the neurotoxicity, oxidative stress, and subsequent disruption of cellular energy balance nih.gov. For example, studies on butylone, pentylone, and MDPV have demonstrated their ability to induce severe cellular energy deficits by inhibiting mitochondrial electron transport chain (ETC) function in dopaminergic SH-SY5Y cells mdpi.comnih.gov.

Potency of synthetic cathinones in inducing cell death and mitochondrial impairment in SH-SY5Y cells (EC50 values for cell viability loss):

| Synthetic this compound | EC50 (mM) | Reference |

| MDPV | 3.61 | mdpi.com |

| Pentylone | 4.44 | mdpi.com |

| Butylone | 6.39 | mdpi.com |

| Methylone | (Less potent than MDPV/MDMA) | acs.org |

Neuronal Apoptosis and Degeneration Pathways

The culmination of these cellular and molecular disruptions often leads to neuronal apoptosis and degeneration frontiersin.orgmdpi.comacs.orgmdpi.com. Oxidative stress, excitotoxicity, and mitochondrial dysfunction contribute to a cascade of events that activate cell death pathways. Studies have shown that synthetic cathinones, such as methylone and MDPV, induce apoptosis, characterized by chromatin condensation, formation of pyknotic nuclei, and activation of caspases (e.g., caspases 3, 8, and 9) acs.org. Furthermore, evidence suggests that repeated binge-like administration of MDPV in rats can lead to neurodegeneration, including decreases in dendritic spine densities and microglial apoptosis in specific brain regions like the prefrontal cortex mdpi.commdpi.com. The neurotoxicity of amphetamines, structurally related to cathinones, is also linked to unmyelinated axon degeneration and apoptosis at nerve endings mdpi.com.

Impact on Neurotransmitter Systems and Neural Integrity

This compound and its synthetic analogs exert their effects primarily by modulating monoaminergic neurotransmission, leading to alterations in transporter function, depletion of presynaptic stores, and subsequent neuroadaptations.

Depletion of Presynaptic Monoamine Stores

Cathinones contribute to an increase in extracellular monoamine concentrations by both inhibiting reuptake and inducing the release of these neurotransmitters mdpi.comwww.gov.ukresearchgate.netresearchgate.netacs.orgscielo.org.mx. This mechanism can lead to excessively high monoamine concentrations in the presynaptic terminal and the synaptic cleft scielo.org.mx. For example, repeated administration of meththis compound (B1676376) in animal models has been shown to result in significant decreases in dopamine (B1211576) and serotonin (B10506) levels in the striatum mdpi.com. This suggests that while cathinones initially increase synaptic monoamines, prolonged or repeated exposure may lead to a depletion of presynaptic stores, contributing to long-term neurochemical imbalances.

Neuroadaptations and Long-Term Synaptic Plasticity Alterations

Synaptic plasticity, encompassing mechanisms such as long-term potentiation (LTP) and long-term depression (LTD), represents a fundamental property of excitatory synapses throughout the central nervous system, crucial for various brain functions beyond learning and memory bennington.edu. Drugs of abuse, including cathinones, can "hijack" these plasticity mechanisms, particularly within the mesolimbic dopamine system, which is central to reward processing bennington.edu. Alterations in synaptic plasticity are considered key indicators of drug dependence inmed.fr.

Studies on mephedrone (4-methylmeththis compound, 4-MMC) in rats have revealed long-term neuroadaptations. Unlike methamphetamine, which typically produces widespread decreases in brain activity, 4-MMC resulted in increased activity in a limited number of distinct brain regions, specifically the hypothalamus and hippocampus oup.comnih.gov. This highlights a significant difference in the long-term effects of these psychostimulants on neural function and precisely localizes 4-MMC-induced neuroadaptation oup.comnih.gov.

Research on MDPV has also indicated potential long-term effects. Gestational exposure to MDPV in mice led to reduced maternal care and behavioral alterations in the offspring frontiersin.org. Furthermore, a single injection of MDPV in 7-day-old mouse pups induced neurodegeneration, characterized by enhanced apoptosis, in specific brain regions such as the striatum and nucleus accumbens frontiersin.org. While in vitro studies frequently demonstrate the neurotoxic potential of MDPV, the extent of its in vivo neurodegenerative effects remains a subject of ongoing discussion frontiersin.org.

In Vitro and In Vivo Neurotoxicity Models

A range of experimental models are employed to investigate the neurotoxic potential of cathinones, from human cell lines to various animal species.

Human Neuroblastoma Cell Lines (e.g., SH-SY5Y)

Human neuroblastoma cell lines, particularly SH-SY5Y cells differentiated into a dopaminergic neuronal phenotype, serve as a valuable in vitro model for assessing this compound-induced neurotoxicity mdpi.comspringermedizin.delisbonaddictions.euacs.orgresearchgate.net. These cells, once differentiated, exhibit the ability to produce dopamine and express dopamine transporters, making them suitable for studying amphetamine neurotoxicity researchgate.net.

Research using SH-SY5Y cells has shown that mephedrone and methylone can reduce mitochondrial respiration mdpi.com. Methylone and MDPV are known to induce mitochondrial dysfunction and oxidative stress, evidenced by the production of reactive oxygen and nitrogen species (ROS and RNS) mdpi.comacs.orgresearchgate.net. Other cathinones, such as butanone, pentanone, and 3,4-methylenedioxypyrovalerone, have also demonstrated dose-dependent neurotoxicity characterized by ROS production and decreased mitochondrial bioenergetics mdpi.com.

Studies on chloro-cathinones revealed cytotoxicity with LC50 values ranging from 0.6 to 2.5 mM, with some compounds (e.g., 4-CBC) being particularly cytotoxic mdpi.com. These compounds were found to increase intracellular ROS levels and/or cause mitochondrial membrane potential depolarization mdpi.com. Specifically, CBC, Cl-DEC, and Cl-TBC were identified as the most cytotoxic chloro-cathinones, inducing oxidative stress in dopaminergic differentiated SH-SY5Y cells mdpi.com.

The neurotoxicity of 3-chloromeththis compound (B1649792) (3-CMC) and 4-chloromeththis compound (4-CMC) against SH-SY5Y cells has also been evaluated. While 3-CMC did not significantly affect cell viability after 24 hours, 4-CMC caused a slight but statistically significant decrease at higher concentrations (200 and 300 µM) springermedizin.de. Prolonged exposure (72 hours) to both compounds resulted in considerable cytotoxicity, with a maximal effect of approximately 50% cell death at 300 µM for 4-CMC springermedizin.de.

Methylone and MDPV induced a concentration-dependent loss of cell viability in SH-SY5Y cells, with MDPV showing comparable potency to MDMA and greater potency than methylone acs.orgresearchgate.net. Differentiated dopaminergic cells exhibited higher sensitivity to these neurotoxic effects acs.orgresearchgate.net. Oxidative stress and mitochondrial dysfunction are implicated as key mechanisms in this compound-induced neuronal damage, ultimately leading to cell death via apoptosis, characterized by chromatin condensation, pyknotic nuclei formation, and caspase activation acs.orgresearchgate.net. Furthermore, metabolic keto reduction of cathinones has been identified as a critical factor in the onset of neurotoxic events, with longer aliphatic N-substituents and aromatic chlorine substituents correlating with increased toxicity lisbonaddictions.eu.

Rodent Models (Rats, Mice) and Zebrafish Models

Rodent Models (Rats, Mice) Rodent models, including rats and mice, are extensively utilized for in vivo neurotoxicity research, despite being more time-consuming and expensive than some alternative models mdpi.com. Mephedrone administration in rats has been shown to induce ambulatory hyperactivity nih.gov. In mephedrone-treated mice, a loss of dopamine reuptake and a decrease in DAT density were observed in the striatum and frontal cortex, alongside reduced SERT function in striatal, hippocampal, amygdala, and prefrontal cortex synaptosomes nih.gov. Methylone has been reported to significantly alter locomotor behavior in male mice and cause damage to serotonin and dopamine nerve terminals in the frontal cortex and hippocampus nih.gov. Methylenedioxypyrovalerone (MDPV) administration in mice increased anxiety-like behavior and locomotor activity preprints.org. In rat primary cerebrocortical neuron-astroglia mixed cultures and primary astroglial cultures, MDPV caused a dose-dependent release of lactate (B86563) dehydrogenase (LDH), neurite breakages, and astroglial process retraction preprints.org. MDPV also induced αII-spectrin breakdown, which was mitigated by co-administration of calpain and caspase inhibitors preprints.org. As noted previously, gestational exposure to MDPV in mice led to reduced maternal care and behavioral alterations in pups, and a single injection in 7-day-old mouse pups resulted in neurodegeneration (enhanced apoptosis) in regions such as the striatum and nucleus accumbens frontiersin.org. Repeated administration of meththis compound in animals has been linked to significant decreases in dopamine and serotonin levels in the striatum mdpi.com.

Zebrafish Models Zebrafish (Danio rerio) embryos and larvae have emerged as a valuable and cost-effective in vivo model for evaluating the neurotoxic and cardiotoxic potential of new psychoactive substances, including synthetic cathinones mdpi.commdpi.com. Advantages of this model include high fecundity, rapid development, and the requirement for smaller quantities of test chemicals mdpi.com. Zebrafish possess conserved pharmacological targets and nervous system structures comparable to those found in mammals, including humans mdpi.com. Studies using zebrafish have demonstrated that cathinones can readily cross the blood-brain barrier, similar to their behavior in mammals mdpi.com. Pyrovalerone, a synthetic this compound derivative, did not induce mortality in zebrafish larvae over short periods but caused seizures at higher concentrations (100 µM) nih.gov. Furthermore, pyrovalerone was found to decrease the expression levels of dopamine receptor D1 by approximately 60% in larval zebrafish, although it did not affect the expression of tyrosine hydroxylase, dopamine active transporter, or other dopamine receptor subunits examined nih.gov. A zebrafish conditioned place preference (CPP) model has been successfully developed to assess the potency for CPP induction, susceptibility to extinction, and propensity for reinstatement of this compound analogs, providing an initial screen for comparing their abuse liability mdpi.com. While zebrafish models offer significant benefits, their behavioral complexity is less than that of mammals, and direct dose translation to humans or other mammalian species can be challenging due to differences in pharmacodynamic and pharmacokinetic profiles mdpi.com.

Neuroimaging Techniques in Preclinical Neurotoxicity Assessment

Neuroimaging techniques play a vital role in assessing the neurotoxic potential of this compound and its synthetic analogues in preclinical studies. Positron emission tomography (PET) and magnetic resonance imaging (MRI) have consistently revealed widespread abnormalities in brain regions critical for cognitive control, emotional regulation, and motor function following exposure to psychostimulants, including synthetic cathinones wikipedia.org. Preclinical and clinical neuroimaging studies have demonstrated that users of these substances exhibit changes in gray matter volume, which are associated with psychomotor, affective, and cognitive deficits wikipedia.org. The neurotoxicity induced by synthetic cathinones is primarily linked to the disruption of monoaminergic signaling, leading to persistent cognitive deficits and various psychiatric symptoms wikipedia.org. Studies have also indicated that synthetic cathinones can induce microglial activation in the striatum, contributing to long-term neurodegeneration nih.gov.

Neuropsychiatric Manifestations and Correlates

The use of this compound and its synthetic derivatives is associated with a broad spectrum of neuropsychiatric manifestations, ranging from acute intoxication effects to persistent long-term outcomes. These effects are often severe and unpredictable, presenting significant clinical challenges wikipedia.orgontosight.aiwikipedia.org.

Acute Neuropsychiatric Effects: Psychosis, Paranoia, Agitation, Hallucinations, Catatonia, Seizures

Acute intoxication with this compound and synthetic cathinones frequently precipitates a range of severe neuropsychiatric symptoms. Psychosis is a common and concerning manifestation, often characterized by severe, acute hallucinatory-delusional disorders wikipedia.orgontosight.ainih.govnih.govuni.lupharmacologyeducation.orgkegg.jpnih.gov. This psychosis can be paranoid in nature, with individuals experiencing extreme paranoia and delusions wikipedia.orgciteab.comwikipedia.orgwikipedia.orgnih.govuni.lupharmacologyeducation.orgnih.gov.

Agitation is one of the most prevalent neuropsychiatric complications, ranging from mild psychomotor agitation to severe, excited delirium accompanied by aggressive or violent behaviors wikipedia.orgciteab.comwikipedia.orgontosight.aiwikipedia.orgnih.govnih.govuni.lunih.gov. Hallucinations, both visual and auditory, are frequently reported by users citeab.comnih.govuni.lupharmacologyeducation.orgkegg.jpnih.gov. Catatonia, including delayed-onset forms, has also been observed in some cases wikipedia.orgwikipedia.org. Seizures are a prominent acute effect, often complicated by psychiatric symptoms and frequently associated with fever and acidosis citeab.comwikipedia.orgontosight.aiwikipedia.orguni.lu.

The table below summarizes common acute neuropsychiatric effects of synthetic cathinones:

| Neuropsychiatric Effect | Description | Associated Symptoms |

| Psychosis | Acute hallucinatory-delusional disorders, often severe and paranoid wikipedia.orgontosight.ainih.govnih.govuni.lupharmacologyeducation.orgkegg.jpnih.gov | Delusions, disorganized thinking, bizarre behavior uni.lupharmacologyeducation.org |

| Paranoia | Extreme suspiciousness and persecutory ideation wikipedia.orgciteab.comwikipedia.orgwikipedia.orgnih.govuni.lupharmacologyeducation.orgnih.gov | Often accompanies hallucinations nih.gov |

| Agitation | Ranging from mild to severe psychomotor agitation, can lead to violent behavior wikipedia.orgciteab.comwikipedia.orgontosight.aiwikipedia.orgnih.govnih.govuni.lunih.gov | May require chemical restraint nih.gov |

| Hallucinations | Auditory and/or visual perceptions without external stimuli citeab.comnih.govuni.lupharmacologyeducation.orgkegg.jpnih.gov | Often bizarre and vivid nih.gov |

| Catatonia | State of immobility, stupor, or abnormal movements; can be delayed-onset wikipedia.orgwikipedia.org | Waxy flexibility, speech delays, motor impairments wikipedia.org |

| Seizures | Ranging from isolated events to status epilepticus citeab.comwikipedia.orgontosight.aiwikipedia.orguni.lu | Frequently associated with fever and acidosis |

Persistent and Long-Term Neuropsychiatric Outcomes: Mood Disorders, Anxiety, Cognitive Deficits, Suicidal Ideation

Beyond acute effects, chronic use of synthetic cathinones can lead to persistent and long-term neuropsychiatric outcomes. Mood disorders, including depression and anxiety, are commonly reported citeab.comnih.gov. Users may experience significant mood fluctuations and dysphoria.

Cognitive deficits are a notable long-term consequence, encompassing impaired visual recognition memory, executive function impairments, and general cognitive impairment wikipedia.orgwikipedia.orgwikipedia.orgnih.govkegg.jp. These deficits can persist even after prolonged abstinence nih.gov. Suicidal ideation and behaviors are also associated with synthetic this compound use, particularly during withdrawal-associated affective distress and depression citeab.comwikipedia.orgnih.govnih.gov. The term "suicide Tuesday" has emerged to describe the depressive withdrawal state experienced days after initial use nih.gov.

The table below outlines persistent and long-term neuropsychiatric outcomes:

| Outcome Category | Specific Manifestations | Research Findings |

| Mood Disorders | Depression, anxiety, mood fluctuations, dysphoria citeab.comnih.gov | Chronic use can lead to anxiety nih.gov. |

| Cognitive Deficits | Impaired visual recognition memory, executive function impairments, general cognitive impairment, memory loss wikipedia.orgwikipedia.orgwikipedia.orgnih.govkegg.jp | Some deficits may persist after long-term abstinence nih.gov. |

| Suicidal Ideation | Increased risk of self-harm and suicidal thoughts citeab.comwikipedia.orgnih.govnih.gov | Associated with withdrawal-associated affective distress nih.gov. |

Mechanisms Underlying Psychotic Symptoms (e.g., Dopaminergic Hyperactivity)

The psychotomimetic effects of this compound and its synthetic derivatives are largely attributed to their impact on monoaminergic neurotransmission, particularly dopaminergic hyperactivity. Synthetic cathinones act as potent monoamine releasers and reuptake inhibitors, significantly increasing extracellular levels of dopamine, norepinephrine (B1679862), and serotonin in the central nervous system wikipedia.orgnih.govwikipedia.orgontosight.ainih.govkegg.jp. This leads to an overstimulation of postsynaptic receptors nih.gov.

The mechanism of action is similar to that of amphetamines, which are known to induce psychosis through increased central dopamine nih.gov. Specifically, this compound increases dopaminergic neurotransmission by triggering presynaptic dopamine release and inhibiting dopamine reuptake. Prolonged presynaptic accumulations of dopamine can result in an excess of dopamine metabolites and reactive oxygen species, subsequently activating neuronal apoptosis pathways, which may contribute to stimulant-induced neurocognitive dysfunction kegg.jp. Dopamine overdrive in the associative striatum is hypothesized to underlie positive psychotic features.

Vulnerability Factors and Comorbidity in Neuropsychiatric Responses

Several factors can increase an individual's vulnerability to the neuropsychiatric effects of this compound and its synthetic analogues, and comorbidity with other conditions is common. Pre-existing psychiatric disorders significantly increase the likelihood of experiencing psychotic episodes and other adverse neuropsychiatric responses wikipedia.orgpharmacologyeducation.orgnih.gov. Genetic predispositions or vulnerabilities are also recognized as contributing factors to the development of persistent neuropsychiatric disorders following synthetic this compound use wikipedia.orgwikipedia.orgpharmacologyeducation.org.

Concurrent or polysubstance use is a critical exacerbating factor, as co-ingestion with substances such as alcohol, tetrahydrocannabinol (THC), opioids, or other illicit drugs can amplify the toxicological effects and complicate clinical management wikipedia.orgwikipedia.orgkegg.jp. Pediatric and adolescent populations are particularly vulnerable due to their developing brains, which are more susceptible to excitotoxic insults wikipedia.org. Furthermore, the use of high and frequent doses of these substances, often seen in prolonged "slam" sessions, increases the risk of toxicity nih.gov. Studies have also observed a predominance of males among patients experiencing this compound-induced psychosis nih.gov.

Behavioral Pharmacology and Abuse Potential

Abuse Liability and Dependence Potential

The abuse liability of cathinone and its synthetic analogs is closely tied to their profound effects on the brain's reward circuitry, leading to compulsive drug-seeking and use. nih.govnih.govaddictioncenter.com

Role of Dopaminergic System in Reinforcing Effects (Nucleus Accumbens)

This compound and its synthetic derivatives significantly influence the brain's monoaminergic systems, increasing levels of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). These neurotransmitters are crucial mediators of the stimulant and rewarding effects associated with various drugs of abuse. nih.gov Synthetic cathinones potently activate the dopamine reward pathway, primarily by targeting the release of dopamine, similar to other stimulant drugs. nih.govutoronto.ca This potent effect on the dopaminergic system is a major factor contributing to their addictive potential. utoronto.ca

The mesocorticolimbic dopaminergic system, originating in the Ventral Tegmental Area (VTA) and projecting to limbic and cortical structures such as the nucleus accumbens (NAcc) and the prefrontal cortex, is central to reward and motivation. ub.edulisbonaddictions.eu Synthetic cathinones, including mephedrone (B570743), can stimulate dopamine transmission within the nucleus accumbens, a process implicated in the initiation of drug addiction. frontiersin.org Preclinical studies in animal models, such as self-administration paradigms, demonstrate that animals readily self-administer synthetic cathinones, indicating their reinforcing properties and a compulsion for repeated use. addictioncenter.commdpi.com The ability of these compounds to lower brain-stimulation-reward (BSR) thresholds in intracranial self-stimulation (ICSS) further underscores their abuse potential. mdpi.com

Cross-Sensitization with Other Psychostimulants

Repeated exposure to psychostimulants can induce behavioral sensitization, a phenomenon characterized by an amplified motor-stimulant response to subsequent drug challenges. This process is a valuable animal model for investigating drug addiction and psychostimulant-induced psychosis. oup.com

Synthetic cathinones demonstrate cross-sensitization with other psychostimulants. For example, prior exposure to mephedrone has been shown to induce locomotor sensitization in rats, which can be observed when the animals are subsequently challenged with either mephedrone itself or cocaine. nih.govtemple.edu Similarly, repeated oral administration of this compound, the natural parent compound, also leads to locomotor sensitization in rats. nih.gov MDPV has also been reported to induce behavioral sensitization and cross-sensitization to methamphetamine in rodent models. nih.gov Furthermore, studies involving rats pretreated with mixtures of mephedrone and cocaine have demonstrated an augmented response to cocaine following a period of drug abstinence. mdpi.com

Neurobiological Substrates of Craving and Withdrawal-like Behaviors

Frequent consumption of high doses of synthetic cathinones can lead to the development of tolerance, dependence, craving, and a withdrawal syndrome upon abrupt cessation. frontiersin.orgmdpi.com Individuals who develop a dependency on synthetic cathinones have reported withdrawal symptoms including depression, anxiety, tremors, insomnia, and paranoia. addictioncenter.com

The neurobiological underpinnings of craving and withdrawal are complex. The preoccupation/anticipation stage of the addiction cycle is characterized by a disruption of executive function, often linked to a compromised prefrontal cortex. nih.gov An increase in the activity of the neurotransmitter glutamate (B1630785) drives substance use habits associated with craving and interferes with how dopamine influences the frontal cortex. nih.gov This imbalance, involving an over-activation of the "Go system" and an under-activation of the "Stop system" in the prefrontal cortex, promotes compulsive substance seeking. nih.gov These neuroadaptations can impair brain function and facilitate the transition from occasional, controlled substance use to chronic misuse, often resulting in persistent, periodic craving that can lead to relapse. nih.gov Environmental stimuli associated with the effects of the substances or with withdrawal can also trigger intense craving. nih.gov

At a molecular level, deficits in dopamine transporter (DAT) and serotonin transporter (SERT) function, as observed after meththis compound (B1676376) administration, are believed to contribute to persistent damage to the dopaminergic and serotonergic systems. mdpi.com Mephedrone has been shown to reduce the density of D2 dopamine receptors in the striatum and 5-HT2A serotonin receptors in the prefrontal cortex and hippocampus in mice, leading to long-term damage to these neurotransmitter systems and a loss of DAT and SERT. mdpi.compreprints.org Conversely, an increase in D3 dopamine receptors in the striatum has been observed following mephedrone exposure. mdpi.com It is important to note that the manifestation of withdrawal symptoms can vary among different synthetic cathinones; for instance, some studies indicate that 14-day treatment with 4-chloromeththis compound (4-CMC) or 4-methoxy-pyrrolidinopentiophenone (4-MeO-PVP) in mice did not induce significant withdrawal symptoms or motor impairment. d-nb.info

Behavioral Interactions with Polysubstance Exposure

Polysubstance use, particularly the co-consumption of synthetic cathinones with other psychoactive substances, is a prevalent phenomenon, especially among young adults. acs.orgcij.gob.mx This practice carries significant risks due to unpredictable effects and increased potential for harm. adf.org.au

Synergistic and Antagonistic Effects with Other Psychoactive Substances

Synthetic cathinones are frequently encountered in preparations containing multiple stimulants, and users may often be unaware of the specific combination of substances they are consuming, which further elevates the risk profile. acs.org Documented drug-drug interactions with synthetic cathinones include combinations with other stimulants, depressants, mixed stimulant/depressant substances, and hallucinogens. ljmu.ac.uk While stimulant mixtures may produce desired effects such as euphoria and increased energy, they also carry a heightened risk of nervous system and cardiovascular toxicities. ljmu.ac.uk

Specific interactions observed with synthetic cathinones and other psychoactive substances include:

MDMA: Co-use can lead to increased anxiety, cardiac strain, and augmented neurotoxic effects. adf.org.au

Cocaine: Combinations can result in anxiety and heart strain, potentially increasing the risk of stroke. adf.org.au Preclinical studies have shown that rats pretreated with mixtures of mephedrone and cocaine exhibit an augmented response to cocaine after a period of abstinence. mdpi.com

Benzodiazepines: Co-administration can decrease or mask the effects of both substances, raising the risk of overdose if one drug's effects diminish before the other's. adf.org.au

Alcohol (Ethanol): Mixing with synthetic cathinones may lead to a reduced perception of alcohol intoxication, potentially encouraging increased alcohol consumption. adf.org.au Co-ingestion with alcohol can also exacerbate the sympathomimetic toxicity associated with cathinones. mdpi.com

Opioids: Combined use can elevate the risk of heart strain and respiratory arrest. adf.org.au

Other Synthetic Cathinones: Combinations of different synthetic cathinones, such as MDPV and mephedrone, have been shown to produce enhanced stimulant effects in rats. mdpi.com

Methamphetamine (METH): Mixtures of MDPV and METH have resulted in higher increases in locomotor activity compared to either drug administered alone. mdpi.com

Caffeine (B1668208): When methylone is combined with caffeine, an enhanced reinforcing effectiveness has been observed compared to methylone alone. mdpi.com

Epidemiological studies, case reports, and findings from animal models consistently indicate the presence of both pharmacological and pharmacokinetic interactions when synthetic cathinones are used in conjunction with other drugs of abuse. cij.gob.mx

Impact on Reinforcing Effectiveness and Neurotoxic Outcomes

While synthetic cathinones generally exhibit a lower level of neurotoxicity compared to classical psychostimulants like methamphetamine and MDMA when considered in isolation, their combination with other substances poses a higher risk of overdose than their non-beta-ketone counterparts. preprints.orgnih.gov Overdose cases involving synthetic cathinones often initially present with agitation, violent behavior, aggression, and psychosis, and can progress to multi-organ failure, similar to other psychostimulant intoxications. preprints.orgnih.gov

A critical aspect of polysubstance neurotoxicity is the ability of certain synthetic cathinones to modulate the neurotoxic effects of other drugs. For instance, mephedrone, while not inherently causing dopamine neurotoxicity on its own, can amplify the neurotoxic effects of methamphetamine, amphetamine, and MDMA on nerve endings. mdpi.comsemanticscholar.org Chronic exposure to synthetic cathinones, especially in polysubstance contexts, can lead to the depletion of presynaptic monoamine stores, impair long-term neuronal signaling, and induce neurodegeneration. frontiersin.org The neurotoxic environment created by synthetic cathinones can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines. This inflammatory response exacerbates neuronal damage and promotes chronic neuroinflammation. frontiersin.org Specifically, α-PVP and mephedrone have been shown to significantly increase microglial activation in the striatum, contributing to long-term neurodegeneration. frontiersin.org

Neurotoxicity studies evaluate parameters such as monoamine depletion, inhibition of biosynthetic enzymes, cytotoxicity, generation of reactive oxygen species, and the induction of neuroinflammation. nih.govturkjps.org However, the neurotoxic effects of synthetic cathinones on serotonergic and dopaminergic systems remain a subject of ongoing research, with some studies reporting no significant damage or changes in monoamine levels, while others observe decreased DAT and SERT function and damage to nerve endings. nih.govturkjps.org The complex interplay of substances in polysubstance use necessitates a deeper understanding of the underlying neurotoxic mechanisms. nih.govturkjps.orgresearchgate.net Furthermore, research suggests that actions at the serotonin transporter (SERT) can negatively modulate reinforcing effectiveness in the context of polysubstance exposure. researcher.life

Analytical Chemistry and Forensic Science Applications

Qualitative and Quantitative Detection Methodologies

Chromatographic Techniques for Separation and Quantification

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique that has gained prominence in forensic chemistry for its ability to provide precise mass measurements and detailed structural information, particularly for novel psychoactive substances like synthetic cathinones cfsre.orgojp.gov. HRMS, often coupled with liquid chromatography (LC-HRMS), is utilized for qualitative analyses and for the determination of cathinones in various matrices, including wastewater extracts, urine, and oral fluid chromatographyonline.commdpi.com.

Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) is an emerging technique that offers advantages in elucidating the structures of unknown synthetic cathinones cfsre.orgojp.gov. A project demonstrated the successful analysis of 47 cathinone standards using DART-HRMS, compiling a comprehensive database of their neutral losses for forensic practitioners ojp.gov. Furthermore, a rapid and automated method combining magnetic dispersive solid-phase extraction (MDSPE) with DART-HRMS has been developed for the quantification of 21 synthetic cathinones in urine. This method demonstrated good linearity (R² > 0.99) in concentration ranges of 0.5–100 ng/mL or 1–100 ng/mL, with precision and accuracy values within ±15%, and comparable results to liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov. The average analysis time per sample, including preprocessing, was approximately two minutes, highlighting its potential for rapid case processing nih.gov.

Immunochemical Assays and Their Limitations (e.g., Cross-Reactivity)

Immunochemical assays, such as enzyme-linked immunosorbent assays (ELISA), are widely used for presumptive screening of drugs of abuse due to their speed and ease of use. However, their application for this compound and its derivatives presents significant limitations, primarily due to issues of cross-reactivity nih.govrsc.orgnih.gov.

Studies evaluating commercial ELISA reagents have shown that while cross-reactivity towards most drugs in assays targeting amphetamine or methamphetamine was generally low (less than 4%), this compound derivatives demonstrated notable cross-reactivity nih.gov. For instance, this compound derivatives showed cross-reactivity at concentrations as low as 150 ng/mL (0.15 mg/L) when tested against the Randox Mephedrone (B570743)/Meththis compound (B1676376) kit nih.govrsc.org. Certain synthetic cathinones, including ethylone, mephedrone, methylone, methedrone, and 4'-methyl-N-ethylthis compound (MEC), reacted in assays at concentrations of 10 mg/L rsc.org. This cross-reactivity is often more pronounced for compounds with fewer substitutions on their ethylamine (B1201723) chain rsc.org.

The lack of specificity in screening immunoassays can lead to the underreporting of synthetic this compound intoxications researchgate.net. False-positive results have been observed for MDMA and amphetamine assays with compounds like methylone (at 10 µg/mL), 3-chloromeththis compound (B1649792) (3-CMC) (at 100 µg/mL), and 2-methylmeththis compound (2-MMC) (at 50 µg/mL) researchgate.net. Consequently, positive results from immunoassay screens for amphetamine-type stimulants necessitate confirmation by more specific mass spectrometry methods researchgate.net. Furthermore, manufacturer cross-reactivity data for designer amphetamine-like drugs such as this compound, meththis compound, and mephedrone are frequently sparse or entirely absent in product package inserts, posing a challenge for clinical laboratories in interpreting results accurately nih.gov.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique employed in forensic analysis for both screening and confirmatory identification of synthetic cathinones cfsre.orgresearchgate.net. CE separates charged analytes based on differences in their electrophoretic mobilities, leading to varying migration rates researchgate.net.

A significant application of CE in this compound analysis is the chiral resolution of enantiomers, which is critical given the differing pharmacological activities of stereoisomers mdpi.comnih.gov. Chiral resolution of this compound and other cationic drugs of forensic interest can be achieved using CE with the addition of cyclodextrins nih.gov. The use of mixtures of neutral and anionic cyclodextrins allows for precise adjustment of resolution and migration speed, facilitating the analysis of illicit substances like those found in khat leaves, which contain (-)-cathinone, (+)-norpseudoephedrine (cathine), and (-)-norephedrine nih.gov.

CE methods have been specifically developed for the detection and separation of the active principles in Catha edulis (khat) in seized vegetable material, enabling both qualitative and quantitative analysis of this compound and cathine (B3424674) unipa.it. These methods can achieve detection and separation within approximately six minutes unipa.it. Moreover, ultrafast CE coupled with mass spectrometry (UFCE/MS) can separate and detect controlled substances, including underivatized optical isomers of this compound, in under two minutes, demonstrating its utility for rapid analysis of controlled substances and their optical isomers nih.gov.

Sample Preparation and Matrix Effects in Biological and Seized Materials

Effective sample preparation is paramount in forensic analysis to isolate this compound and its metabolites from complex biological and seized matrices, while minimizing matrix effects that can interfere with analytical detection.

Extraction Techniques from Biofluids (Blood, Urine, Hair, Oral Fluid, Tissue Homogenates)

Blood and urine are the primary biological matrices for toxicological analysis of synthetic cathinones springernature.com. Other alternative matrices, such as hair, oral fluid, and tissue homogenates, offer different detection windows and metabolic profiles, providing complementary information in forensic investigations unodc.org.

Common cleanup methodologies for purifying and concentrating analytes from biofluids include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) springernature.com. A mixed-mode SPE approach has been successfully employed to isolate synthetic cathinones from biological matrices, demonstrating recoveries of 65–98% in urine and 50–73% in blood ojp.gov. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is increasingly favored for the analysis of cathinones in hair samples chromatographyonline.commdpi.com.

Automated magnetic dispersive solid-phase extraction (MDSPE) has been developed for the rapid and efficient extraction of synthetic cathinones from urine samples nih.gov. Drug stability in biological matrices is a critical consideration for accurate interpretation of forensic results ojp.govfrontiersin.org. Research indicates that some synthetic cathinones can degrade in blood and methanolic solutions, although they tend to be more stable in acetonitrile-based working solutions and unpreserved urine frontiersin.org. Urine hydrolysis is a key preparatory step, often performed to eliminate glucuronide drug metabolites before analysis, thereby improving detection of the parent compounds biotage.com. The detection of metabolites is also crucial as they often remain in the body longer than the parent drug, extending the detection window mdpi.com.

Analysis in Seized Powders, Tablets, and Plant Materials

Synthetic cathinones are frequently encountered in forensic laboratories in various forms, including powders, tablets, liquids, herbs, and blotters cfsre.org. The analysis of these seized materials requires robust and reliable methods to identify and quantify the active compounds and any adulterants.

Traditional analytical techniques, such as color tests, microcrystalline tests, chromatography (e.g., gas chromatography), capillary electrophoresis, mass spectrometry, infrared (IR) spectroscopy, and Raman spectroscopy, are routinely applied for both screening and confirmatory purposes cfsre.org. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying this compound derivatives and common adulterants like caffeine (B1668208) in seized samples nih.gov. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can quickly confirm the presence of characteristic functional groups, such as the carbonyl group (C=O) around 1700–1674 cm⁻¹, indicative of synthetic cathinones nih.gov.

Forensic analysis of seized materials must also account for the presence of cutting agents (e.g., lidocaine, benzocaine) or mixtures with other illicit drugs, which are frequently found alongside cathinones mdpi.comforensicsciencesimplified.org. The dynamic nature of the illicit drug market, with the continuous emergence of new this compound analogues and varying compositions of seized materials, necessitates the constant development and adaptation of analytical methods mdpi.com.

Forensic Toxicological Applications

Forensic toxicology plays a critical role in identifying and quantifying this compound and its metabolites in biological samples to determine their involvement in cases of impaired driving, intoxications, and fatalities ojp.govoup.comnih.gov. The increasing prevalence and structural diversity of synthetic cathinones pose ongoing challenges for forensic toxicologists mdpi.comojp.gov.

Routine screening for synthetic cathinones in biological materials is recommended in intoxication cases to ensure comprehensive toxicological assessment nih.gov. While gas chromatography-mass spectrometry (GC-MS) remains a widely used technique in many forensic toxicology laboratories, the thermal instability of some cathinones during GC-MS analysis can lead to degradation and potentially affect the quality of mass spectra ojp.govoup.combioanalysis-zone.com. For these reasons, alternative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or liquid chromatography-quadrupole time-of-flight (LC-q-TOF) are often preferred for the determination of synthetic cathinones in biological evidence, offering improved sensitivity and mitigating issues related to thermal degradation ojp.govbioanalysis-zone.com.

The accurate interpretation of toxicological results relies heavily on understanding the stability of these drugs in biological matrices under various handling, storage, and analytical conditions ojp.govfrontiersin.org. The presence of metabolites is also a critical aspect of forensic toxicological interpretation, as they can extend the detection window and provide insights into drug exposure even when the parent compound is no longer detectable mdpi.com.

Post-Mortem Analysis and Cause of Death Determination

Synthetic cathinones are frequently encountered in death investigations and have been associated with fatal intoxications and overdoses. researchgate.netwikipedia.orgwikipedia.org Forensic toxicology laboratories are tasked with identifying and quantifying these drugs in post-mortem biological evidence to determine their role in the cause of death. researchgate.net However, the analysis of synthetic cathinones in post-mortem samples presents several challenges, including their potential for thermal degradation during analytical processes and instability within biological matrices. researchgate.netwikipedia.org For instance, methylone has shown particular instability in biological samples, necessitating further study into the stability of this drug class. researchgate.net

Post-mortem redistribution (PMR), where drug concentrations can differ significantly between various anatomical sites after death, is another critical consideration in interpreting findings. For example, studies have observed significant differences in α-PiHP concentrations between heart and femoral blood. nih.gov Despite these challenges, analytical methodologies for identifying parent compounds and their metabolites in post-mortem cases are continually being developed and validated. nih.govnih.gov

The involvement of synthetic cathinones in fatalities is often confirmed through analytical findings in biological samples. In some cases, synthetic cathinones are the sole abused drug identified, while in others, they are found concomitantly with other substances like opioids, stimulants, or sedatives. wikipedia.org

Table 1: Median Femoral Blood Concentrations of Selected Synthetic Cathinones in Fatal Poisoning Cases

| Synthetic this compound | Median Femoral Blood Concentration (mg/L) | Range (mg/L) |

| α-PVP | 0.18 | 0.03-2.6 |

| α-PHP | 0.16 | 0.02-0.58 |

| α-PiHP | 0.14 | 0.03-2.1 |

| Mephedrone | 1.33-22 (exclusive intoxication) | 0.04-1.3 (with other drugs) nih.gov |

| Methylone | 0.060-1.12 (heart blood) | - nih.gov |

| MDPV | 0.7-1.0 (blood) | - nih.gov |

Note: Data for mephedrone, methylone, and MDPV are reported from different studies and may not be directly comparable to the median femoral blood concentrations for α-PVP, α-PHP, and α-PiHP. nih.govwikipedia.org

Impaired Driving Investigations

Synthetic cathinones are frequently implicated in impaired driving incidents, posing a significant challenge for forensic toxicology laboratories. researchgate.netwikipedia.orgwikipedia.orgwikipedia.org The identification and quantification of these substances in biological evidence, such as blood and urine, are crucial for such investigations. wikipedia.org However, proving impairment based solely on analytical chemistry results can be difficult due to the lack of comprehensive pharmacokinetic data for many emerging cathinones. wikipedia.orguni.lu Laboratories often rely on labor-intensive chromatographic-based screening approaches, such as liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry, to detect these drugs. wikipedia.org Validated methods, adhering to guidelines like those from the Scientific Working Group for Forensic Toxicology (SWGTOX), are essential to ensure the reliability of analytical findings in impaired driving cases. wikipedia.org

Metabolite Profiling for Forensic Identification

The rapid and extensive metabolism of many synthetic cathinones in the human body makes the identification of their metabolites critical for forensic and clinical contexts. wikipedia.orgontosight.ai Metabolite profiling extends the detection window beyond that of the parent compound, serving as crucial consumption biomarkers. wikipedia.org This is particularly important for cathinones that undergo rapid metabolic degradation, where the parent drug may no longer be detectable. wikipedia.org

Common metabolic pathways identified for synthetic cathinones include reduction of the keto group, hydroxylation on alkyl chains, N-dealkylation, and subsequent glucuronic acid conjugation (Phase II transformation). wikipedia.orgontosight.ainih.gov The specific metabolic transformations can vary depending on the this compound's substituents. wikipedia.org For instance, studies have characterized the metabolite profiles of compounds like 4-CIC, 3-CMC, 4-CMC, 4-MEAP, α-PHP, and 4F-α-PVP using techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). wikipedia.orgontosight.ai The analytical methods developed for characterizing these metabolites are increasingly being incorporated into routine screening procedures to confirm this compound consumption. wikipedia.orgmdpi.com

Challenges and Advancements in Forensic Analysis

The dynamic nature of the illicit drug market, particularly concerning synthetic cathinones, continuously challenges forensic laboratories to adapt and innovate their analytical strategies.

Rapid Emergence of Novel Derivatives and Analogues